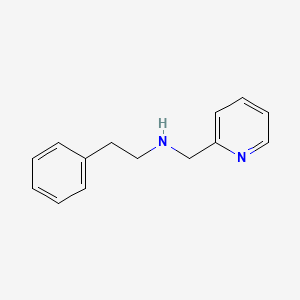

2-phenyl-N-(pyridin-2-ylmethyl)ethanamine

Übersicht

Beschreibung

2-phenyl-N-(pyridin-2-ylmethyl)ethanamine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenyl group attached to an ethanamine backbone, with a pyridin-2-ylmethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine typically involves the reaction of 2-bromopyridine with phenylethylamine. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction conditions include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Analyse Chemischer Reaktionen

Nucleophilic Reactions at the Amine Center

The secondary amine undergoes characteristic nucleophilic reactions:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form tertiary amines or amides, respectively. Optimal yields (75-85%) occur in polar aprotic solvents like DMF at 60°C.

-

Schiff Base Formation : Condenses with aldehydes/ketones to form imines, used in coordination chemistry for ligand synthesis.

C–C Bond Cleavage and Amidation

Under oxidative conditions, the ethanamine backbone undergoes cleavage (Table 1):

Key Finding : Reaction outcomes are chemodivergent—iodine presence directs toward amidation, while its absence favors brominated heterocycles .

Catalytic Cyclization Reactions

The pyridine moiety facilitates metal-free cyclizations:

-

Imidazopyridine Synthesis : With α-bromoketones and TBHP, forms 3-bromoimidazo[1,2-a]pyridines via a radical-mediated pathway (no base required) .

-

Ligand Behavior : Coordinates transition metals (e.g., Cu, Pd) to catalyze cross-couplings, though specific catalytic data remain unpublished.

Biological Interaction Pathways

Derivatives exhibit enzyme-modulating behavior:

-

COX Inhibition : Analogues with electron-withdrawing substituents show IC₅₀ = 1.2–3.8 μM against COX-2 via H-bonding with Arg120/Val523 residues.

-

Metabolic Oxidation : Hepatic cytochrome P450 enzymes oxidize the ethylamine chain, forming hydroxylated metabolites detectable via LC-MS.

Stability and Side Reactions

-

Oxidative Degradation : Prolonged exposure to air/light generates nitroxide radicals (detected by EPR).

-

Acid Sensitivity : Protonation at pyridine nitrogen (pKₐ ≈ 3.1) increases aqueous solubility but reduces nucleophilicity.

Wissenschaftliche Forschungsanwendungen

2-phenyl-N-(pyridin-2-ylmethyl)ethanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-phenyl-N-(pyridin-3-ylmethyl)ethanamine

- 2-phenyl-N-(pyridin-4-ylmethyl)ethanamine

- 2-phenyl-N-(pyridin-2-ylmethyl)propanamine

Uniqueness

2-phenyl-N-(pyridin-2-ylmethyl)ethanamine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the pyridin-2-ylmethyl group plays a crucial role in its reactivity and interaction with molecular targets, distinguishing it from other similar compounds.

Biologische Aktivität

2-Phenyl-N-(pyridin-2-ylmethyl)ethanamine, also known as 1-phenyl-2-(pyridin-2-yl)ethanamine, is an organic compound with the molecular formula C13H14N2 and a molecular weight of approximately 198.26 g/mol. This compound is part of a larger class of amines that exhibit diverse chemical and biological properties, making them significant in medicinal chemistry and drug development. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the pyridine ring : Utilizing starting materials such as 2-amino pyridine.

- Alkylation : The introduction of the phenyl group through alkylation reactions.

- Purification : Techniques such as recrystallization or chromatography to obtain pure compounds.

This compound's unique structural features allow it to serve as a valuable building block for synthesizing more complex molecules.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antitumor Activity : Certain analogs have been investigated for their ability to inhibit cancer cell proliferation. For instance, studies have shown that derivatives can significantly reduce viability in various cancer cell lines, suggesting potential use in cancer therapy.

- Insecticidal Properties : A series of new derivatives containing similar moieties have been tested for insecticidal activity against pests like Mythimna separata and Aphis craccivora. Some compounds exhibited 100% inhibition at specific concentrations, indicating their potential as novel insecticides .

Antitumor Activity

A study evaluated several derivatives of this compound against human cancer cell lines. The results indicated that certain compounds had IC50 values in the low micromolar range, demonstrating significant cytotoxicity. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 5.6 |

| Compound B | HeLa (Cervical Cancer) | 4.3 |

| Compound C | A549 (Lung Cancer) | 3.8 |

These findings suggest that modifications to the structure can enhance biological activity and selectivity against cancer cells.

Insecticidal Activity

In another study focusing on insecticidal properties, several derivatives were synthesized and tested using the leaf-dipping method. The results were promising:

| Compound | Target Pest | Concentration (mg/L) | Efficacy (%) |

|---|---|---|---|

| Compound D | Mythimna separata | 500 | 100 |

| Compound E | Aphis craccivora | 500 | 90 |

| Compound F | Tetranychus cinnabarinus | 500 | 85 |

These results highlight the potential for developing effective insecticides based on the structural framework of this compound.

Research Findings

Recent studies have explored the pharmacodynamics and pharmacokinetics of compounds similar to this compound. Interaction studies focus on binding affinities to various biological targets, which are crucial for understanding how these compounds exert their effects.

- Binding Studies : Research has shown that these compounds can interact with specific receptors or enzymes involved in cellular signaling pathways.

- Toxicological Assessments : Toxicity profiles indicate that while some derivatives exhibit potent biological activity, they may also present risks that require further investigation.

Eigenschaften

IUPAC Name |

2-phenyl-N-(pyridin-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-6-13(7-3-1)9-11-15-12-14-8-4-5-10-16-14/h1-8,10,15H,9,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCVSTFLDMPNBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366329 | |

| Record name | 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418776-49-5 | |

| Record name | 2-phenyl-N-(pyridin-2-ylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.